molecular formula C22H21NO3 B2605554 (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 1799263-29-8

(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Cat. No. B2605554
CAS RN: 1799263-29-8
M. Wt: 347.414
InChI Key: MYEBLDVSWRPLQX-KPKJPENVSA-N
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Description

(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide, also known as BPAF, is a chemical compound that has gained attention in the field of scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is not fully understood, but it is believed to act as a modulator of various signaling pathways involved in cell growth and proliferation. Studies have shown that (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can inhibit the activity of certain enzymes involved in these pathways, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. Studies have shown that (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can induce DNA damage and cell death in various cell types, and can also disrupt the normal functioning of the endocrine system, potentially leading to adverse health effects.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide in lab experiments is its relatively low cost and availability. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experimental settings. Additionally, the lack of a clear understanding of its mechanism of action can make it challenging to design experiments to study its effects.

Future Directions

Future research on (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide could focus on further elucidating its mechanism of action, as well as exploring its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, more studies are needed to fully understand the potential environmental and health impacts of (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide, particularly in the context of its widespread industrial use.

Synthesis Methods

(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can be synthesized through a two-step process involving the reaction of 4-bromobiphenyl and 3-furoic acid to form 4-(furan-3-yl)biphenyl-4'-yl bromide, followed by the reaction of the resulting compound with 2-hydroxypropylamine to form (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide.

Scientific Research Applications

(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been studied for its potential application in various fields, including materials science, environmental science, and biomedical research. In materials science, (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical transparency. In environmental science, (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been studied for its potential toxicity and environmental impact, as it is a commonly used industrial chemical. In biomedical research, (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer.

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-22(25,16-23-21(24)12-7-17-13-14-26-15-17)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-15,25H,16H2,1H3,(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEBLDVSWRPLQX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

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